C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate
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Overview
Description
C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the chlorination/fluorination of pyridine derivatives at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride . The resulting intermediate can then be further reacted with methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and methylamine derivatives. Examples include:
- 2-(Trifluoromethyl)pyridine
- 3-(Trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness
C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate is unique due to the specific positioning of the trifluoromethyl group and the presence of the methylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
oxalic acid;[3-(trifluoromethyl)pyridin-2-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)5-2-1-3-12-6(5)4-11;3-1(4)2(5)6/h1-3H,4,11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJRMHVFUGSHQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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